(Methyl)triphenylphosphonium Iodide-d3,13CD3 chemical properties
(Methyl)triphenylphosphonium Iodide-d3,13CD3 chemical properties
Introduction: The Significance of Dual Isotopic Labeling
(Methyl)triphenylphosphonium Iodide-d3,¹³C, an isotopically labeled quaternary phosphonium salt, serves as a high-precision tool in modern organic chemistry and drug development. While its unlabeled counterpart is a cornerstone reagent for the Wittig reaction, the incorporation of both deuterium (²H or D) and carbon-13 (¹³C) into the methyl group provides an unparalleled ability to trace reaction pathways, elucidate complex mechanisms, and quantify metabolic turnover.
The deuterium labels offer a distinct signature in mass spectrometry and can significantly alter reaction rates through the kinetic isotope effect (KIE), providing deep insights into bond-breaking events at the rate-determining step. Concurrently, the ¹³C label provides a unique handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unambiguous tracking of the carbon backbone. This dual-labeling strategy transforms a classic reagent into a sophisticated probe for mechanistic analysis, making it invaluable for researchers developing novel synthetic methodologies and for professionals in drug development studying drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its application in the Wittig reaction, and its unique spectroscopic characteristics.
Physicochemical and Spectroscopic Properties
The introduction of stable isotopes subtly alters the physical properties of the molecule, most notably its molecular weight. These properties are crucial for accurate experimental design and analysis.
| Property | Value | Source(s) |
| Chemical Name | (Methyl-d3,¹³C)triphenylphosphonium iodide | - |
| Synonyms | Triphenyl(trideuterio-¹³C-methyl)phosphonium iodide | - |
| CAS Number | 282107-30-6 | [1] |
| Molecular Formula | ¹³C¹²C₁₈H₁₅D₃IP | - |
| Molecular Weight | 408.24 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Melting Point | 186-188 °C (for d3 analogue) | [3] |
| Solubility | Soluble in polar solvents such as water, methanol, dichloromethane, and acetone. | [2][4] |
| Isotopic Purity | Typically ≥98 atom % D; ≥98 atom % ¹³C | [1] |
| Stability | Stable under recommended storage. Hygroscopic and light-sensitive. | [4] |
Synthesis of (Methyl)triphenylphosphonium Iodide-d3,¹³C
The synthesis of the title compound is a direct and high-yielding quaternization of triphenylphosphine. This Sₙ2 reaction leverages the high nucleophilicity of the phosphorus atom towards the electrophilic carbon of the isotopically labeled methyl iodide.[5] The following protocol is adapted from a robust procedure for the unlabeled analogue.[2]
Causality and Experimental Rationale
-
Reagent Purity: Triphenylphosphine is prone to oxidation to triphenylphosphine oxide. Using recrystallized starting material is crucial as the oxide impurity does not participate in the reaction and complicates purification.
-
Solvent Choice: A non-polar aromatic solvent like benzene or toluene is ideal. It readily dissolves the starting materials but precipitates the highly polar phosphonium salt product, simplifying its isolation. Anhydrous conditions are preferred to prevent potential side reactions.
-
Reaction Time: The Sₙ2 reaction is typically allowed to proceed for several hours at room temperature to ensure it reaches completion, maximizing the yield of the desired salt.
Experimental Protocol: Synthesis Workflow
Caption: Workflow for the synthesis of the target phosphonium salt.
Step-by-Step Methodology:
-
Preparation: A 250 mL round-bottomed flask is oven-dried at 120°C for at least 4 hours, assembled while hot, and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Charging: To the flask, add recrystallized triphenylphosphine (1.0 eq). Add 100 mL of anhydrous benzene via cannula and stir with a magnetic stir bar until the solid is fully dissolved.
-
SN2 Reaction: To the stirring solution, add Iodomethane-d3,¹³C (¹³CD₃I, 1.05 eq) dropwise via syringe. A white precipitate will almost immediately begin to form.
-
Reaction Completion: Seal the flask and allow the suspension to stir at room temperature for 12 hours to ensure the reaction proceeds to completion.
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Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold anhydrous benzene (2 x 20 mL) to remove any residual starting materials.
-
Drying: Transfer the white solid to a clean, pre-weighed flask and dry under high vacuum for at least 12 hours, or until a constant weight is achieved. The product is typically obtained in high purity and yield (>95%).
Application in the Wittig Reaction
The primary utility of (Methyl)triphenylphosphonium Iodide-d3,¹³C is as a precursor to the corresponding phosphorus ylide for the Wittig reaction.[6] This reaction is one of the most effective methods for synthesizing alkenes from aldehydes or ketones. The isotopically labeled reagent is particularly powerful for creating terminal alkenes with a labeled methylene group (C=¹³CD₂).
Causality and Experimental Rationale
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Ylide Generation: The proton on the carbon adjacent to the positively charged phosphorus is acidic (pKa ≈ 22-35). A very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and form the reactive ylide.[6]
-
Anhydrous & Inert Conditions: Phosphorus ylides are highly reactive and strong bases. They are readily protonated by water or alcohols and can react with oxygen. Therefore, the reaction must be conducted in an anhydrous solvent (like THF or ether) under an inert atmosphere (N₂ or Ar).
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Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a [2+2] cycloaddition.[7] This forms a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.
Experimental Protocol: Wittig Reaction Mechanism
Caption: The Wittig reaction pathway from salt to alkene.
Step-by-Step Methodology (Example: Methylenation of Cyclohexanone):
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Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum is oven-dried and cooled under an inert atmosphere.
-
Phosphonium Salt Suspension: Add (Methyl)triphenylphosphonium Iodide-d3,¹³C (1.1 eq) to the flask. Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula. Stir to create a fine suspension.
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Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide. Allow the solution to stir at 0°C for 1 hour.
-
Reaction with Carbonyl: Slowly add a solution of cyclohexanone (1.0 eq) in 10 mL of anhydrous THF to the ylide solution via syringe at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization: The Isotopic Signature
Direct spectroscopic data for the dual-labeled compound is not widely published; however, its spectral characteristics can be confidently predicted based on established NMR principles and data from its analogues.[1][6][8]
-
Mass Spectrometry (MS): The most straightforward identification method. The molecular ion of the phosphonium cation [(¹³CD₃)PPh₃]⁺ will exhibit a mass-to-charge ratio (m/z) that is 4 units higher than its non-labeled counterpart, [(CH₃)PPh₃]⁺. This M+4 shift provides an unambiguous confirmation of complete isotopic incorporation.
-
¹H NMR Spectroscopy: The proton-decoupled spectrum will be notable for the complete absence of the characteristic methyl doublet signal typically seen in the unlabeled compound around 3.0-3.5 ppm. The only observable signals will be those corresponding to the phenyl protons, typically in the 7.6-7.9 ppm region.
-
¹³C NMR Spectroscopy:
-
Phenyl Carbons: The signals for the phenyl carbons will appear in their usual aromatic region (approx. 118-135 ppm).
-
Labeled Methyl Carbon (¹³C): This is the key signal. Instead of a simple doublet (from ¹³C-¹H coupling), the signal for the labeled carbon will appear as a septet due to coupling with the three deuterium atoms (²H, spin I=1), following the 2nI+1 rule. Furthermore, this septet will be split into a doublet due to the strong one-bond coupling to the phosphorus-31 nucleus (¹J_PC ≈ 50-60 Hz). The chemical shift will be in the range of 10-15 ppm.
-
-
³¹P NMR Spectroscopy:
-
³¹P NMR is a highly sensitive technique for phosphorus-containing compounds.[9] The spectrum is typically referenced to 85% H₃PO₄. For alkyltriphenylphosphonium salts, a single resonance is expected around +20 to +25 ppm.[8]
-
For the dual-labeled compound, this signal will be split by both the ¹³C and the three deuterium nuclei. It will appear as a doublet of septets , a complex multiplet reflecting ¹J_P-¹³C coupling and ²J_P-²H coupling. This complex splitting pattern is a definitive signature of the d3,¹³C-labeled methyl group's attachment to the phosphorus atom.
-
Safety, Handling, and Storage
(Methyl)triphenylphosphonium Iodide-d3,¹³C, like its non-labeled analogue, requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is classified as an irritant and is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use sealed containers and appropriate tools (spatulas) for transfer.
-
Storage: The compound is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., in a desiccator or glove box) to maintain its integrity and reactivity.
References
-
Wittig, G.; Schoellkopf, U. (1960). "Methylenecyclohexane". Organic Syntheses. 40: 66. doi:10.15227/orgsyn.040.0066. [Link]
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Wikipedia. "Triphenylphosphine". Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 638159, Methyltriphenylphosphonium iodide". PubChem. [Link]
- Hansen, P. E. (1981). "¹³C-¹³C coupling constants. A review". Organic Magnetic Resonance. 15 (2): 105–123. doi:10.1002/omr.1270150202.
-
Yamataka, H., et al. (2014). "Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates". Journal of the American Chemical Society. 136 (35): 12345–12354. doi:10.1021/ja506497b. [Link]
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L.S.College, Muzaffarpur. (2020). "Wittig reaction". L.S. College Website. [Link]
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Max Planck Institute for Multidisciplinary Sciences. "Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen". MPG.PuRe. [Link]
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Cobas, C., et al. (2023). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis". Molecules. 28 (15): 5865. doi:10.3390/molecules28155865. [Link]
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Wikipedia. "Phosphorus-31 nuclear magnetic resonance". Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information. "Spectral Information for Methyltriphenylphosphonium iodide". PubChem. [Link]
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